molecular formula C13H13NO4 B11621914 4-(3-Ethoxy-4-hydroxy-benzylidene)-3-methyl-4H-isoxazol-5-one

4-(3-Ethoxy-4-hydroxy-benzylidene)-3-methyl-4H-isoxazol-5-one

Cat. No.: B11621914
M. Wt: 247.25 g/mol
InChI Key: TVMXDVJQDNQIJI-UXBLZVDNSA-N
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Description

(4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound with a complex structure It features a combination of an oxazole ring, a hydroxyphenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazole-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-3-17-12-7-9(4-5-11(12)15)6-10-8(2)14-18-13(10)16/h4-7,15H,3H2,1-2H3/b10-6+

InChI Key

TVMXDVJQDNQIJI-UXBLZVDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)O

solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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